![molecular formula C10H22N2O B1481390 (1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol CAS No. 1999788-07-6](/img/structure/B1481390.png)
(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol
Overview
Description
(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol, also known as 3-Aminopropyl-4-methylpiperidine, is a chemical compound that has found a wide range of applications in scientific research. It is an organic molecule composed of carbon, hydrogen, nitrogen, and oxygen atoms. It is an amine derivative, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons. 3-Aminopropyl-4-methylpiperidine is a colorless, odorless, and water-soluble compound.
Scientific Research Applications
Synthesis of Functionalized Magnetite Nanoparticles
This compound is utilized in the synthesis of magnetite nanoparticles, which have significant applications due to their unique properties like a large surface area to volume ratio and quantum-size effects. These nanoparticles are promising materials for a wide range of applications, including catalysis, adsorption of pollutants, sensing, optics, drug delivery, and cancer diagnosis and treatment .
Organic Synthesis Precursor
“(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol” serves as a precursor in organic synthesis. For instance, it can be used for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride. This showcases its versatility in creating complex organic molecules .
properties
IUPAC Name |
[1-(3-aminopropyl)-4-methylpiperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(9-13)3-7-12(8-4-10)6-2-5-11/h13H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFPJHUVKIKBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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